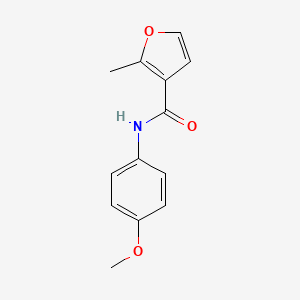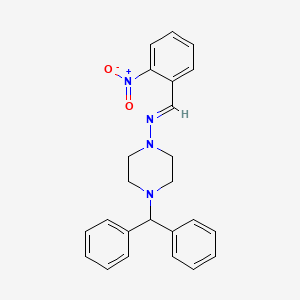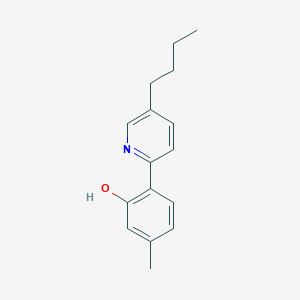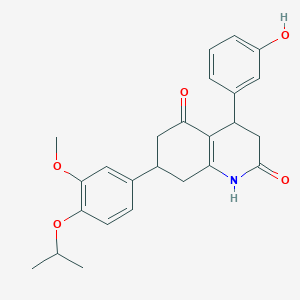![molecular formula C14H12N2OS B5517902 2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5517902.png)
2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C14H12N2OS and its molecular weight is 256.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.06703418 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatization
"2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine" and related thieno[2,3-d]pyrimidines serve as key intermediates in the synthesis of biologically active compounds. Research by Lei et al. (2017) established a rapid synthetic method for thieno[2,3-d]pyrimidines from commercially available precursors through condensation, chlorination, and nucleophilic substitution, with a total yield of 54% (Lei et al., 2017). Similarly, Phoujdar et al. (2008) developed a microwave-based synthesis for novel bioisosteres of gefitinib, emphasizing the efficiency of microwave irradiation in the synthesis process (Phoujdar et al., 2008).
Biological Activities
A series of 6-substituted thieno[2,3-d]pyrimidines synthesized by Deng et al. (2009) demonstrated selective inhibition of purine biosynthesis with high affinity for folate receptors over the reduced folate carrier and proton-coupled folate transporter, indicating potential as antitumor agents (Deng et al., 2009). Alqasoumi et al. (2009) explored thieno[2,3-d]pyrimidine derivatives, finding some with promising radioprotective and antitumor activities, highlighting the potential for therapeutic application (Alqasoumi et al., 2009).
Antimicrobial and Anti-Inflammatory Activities
Gaber et al. (2010) synthesized new derivatives of thieno[2,3-d]pyrimidin-4-one with varied antibacterial and antifungal effects, demonstrating the potential of thieno[2,3-d]pyrimidine derivatives as antimicrobial agents (Gaber et al., 2010). Another study by Tolba et al. (2018) prepared thieno[2,3-d]pyrimidine derivatives that showed remarkable activity against fungi, bacteria, and inflammation, further supporting the versatility of thieno[2,3-d]pyrimidines in medicinal chemistry (Tolba et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of the compound “2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine” are currently unknown. This compound belongs to the thieno[2,3-d]pyrimidine class of molecules , which have been reported to exhibit various biological activities, including anticancer and antimicrobial effects.
Mode of Action
It’s known that many drugs interact with more than one type of receptor and some may alter the pharmacokinetics of co-administered drugs by enzyme induction or inhibition .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Pharmacokinetics is the study of how the body handles administered drugs, including absorption, distribution, metabolism, and excretion (ADME) properties These properties can significantly impact a drug’s bioavailability and therapeutic efficacy
Result of Action
Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit various biological activities, including anticancer and antimicrobial effects, suggesting that they may induce cellular changes leading to these effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a drug’s absorption, distribution, metabolism, and excretion, thereby influencing its therapeutic efficacy . .
Propriétés
IUPAC Name |
2-methyl-4-(4-methylphenoxy)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-9-3-5-11(6-4-9)17-13-12-7-8-18-14(12)16-10(2)15-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMNRARUAUINBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C3C=CSC3=NC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5517823.png)

![methyl 3-{[(2-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B5517843.png)
![N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5517849.png)

![4-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-3,5-dimethylisoxazole](/img/structure/B5517864.png)

![3-[2-(dimethylamino)ethyl]-8-(4-pyrrolidin-1-ylbenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517911.png)
![8-[2,5-dimethoxy-4-(methylthio)benzyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517926.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5517930.png)


![8-{[6-(dimethylamino)pyridin-3-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5517949.png)
